molecular formula C23H23N7O2 B2719772 1-(2-methoxy-5-methylphenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea CAS No. 1171838-90-6

1-(2-methoxy-5-methylphenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea

Número de catálogo: B2719772
Número CAS: 1171838-90-6
Peso molecular: 429.484
Clave InChI: FNQCWHGHAKNVQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-methoxy-5-methylphenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound exerts its effect by competitively binding to the ATP-binding site of the kinase, thereby suppressing its catalytic activity and downstream signaling pathways, including the MAPK/ERK and JAK/STAT cascades. Dysregulation of ALK, through gene rearrangements, amplifications, or activating mutations, is a well-characterized driver in several malignancies, most notably ALK-positive non-small cell lung cancer (NSCLC) , anaplastic large cell lymphoma (ALCL) , and neuroblastoma. Consequently, this inhibitor is a critical research tool for investigating the pathological role of ALK in tumorigenesis, studying mechanisms of resistance to ALK-targeted therapies, and evaluating novel combination treatment strategies in preclinical models. Its structure is related to later-generation ALK inhibitors designed to overcome resistance mutations that arise following treatment with earlier agents, making it valuable for probing the structure-activity relationships and escape mechanisms within this therapeutic class. Research utilizing this compound is strictly for laboratory use to advance the understanding of cancer biology and therapeutic development.

Propiedades

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-15-5-10-20(32-3)19(13-15)29-23(31)28-18-8-6-17(7-9-18)27-21-14-22(26-16(2)25-21)30-12-4-11-24-30/h4-14H,1-3H3,(H,25,26,27)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQCWHGHAKNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2-methoxy-5-methylphenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea , also known as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is complex, incorporating both pyrazole and pyrimidine moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC25H29N5O3
Molecular Weight447.5 g/mol
CAS Number946372-93-6

Biological Activity Overview

Recent studies have highlighted the broad spectrum of biological activities associated with pyrazole derivatives, including:

  • Anticancer Activity : Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : These compounds have been noted for their ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Effects : Some derivatives exhibit activity against bacterial and fungal pathogens.

Anticancer Activity

Research indicates that the compound exhibits potent anticancer properties. For example, a study by Wei et al. demonstrated that similar pyrazole derivatives effectively inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM . Another derivative showed significant inhibition against HCT116 and MCF7 cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively .

Case Study: Inhibition of Kinases

A significant mechanism of action for this class of compounds is the inhibition of specific kinases involved in cancer progression. For instance, a related compound displayed inhibition of Aurora-A kinase with an IC50 value of 0.16 µM . This suggests that the target compound may also inhibit similar pathways.

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects. They inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. This activity is critical in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole compounds has been documented in several studies. For example, compounds displaying activity against various bacterial strains were evaluated, showing promising results in inhibiting growth . This property enhances their therapeutic potential beyond oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Targeting kinases involved in cell proliferation.
  • Cytokine Modulation : Reducing levels of pro-inflammatory cytokines.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate with DNA, disrupting replication in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores (urea, pyrimidine, or pyrazole) and substituent variations. Below is a detailed comparison with key examples from literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Biological Activity
Target Compound 2-methoxy-5-methylphenyl, pyrimidinylamino-pyrazole C₂₄H₂₆N₈O₂ 482.52 Hypothesized kinase inhibition
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-6-(trifluoromethyl)phenyl]urea () 4-methoxyphenyl, trifluoromethyl, furopyrimidine C₂₇H₂₀F₄N₆O₃ 564.48 Kinase inhibition (e.g., VEGFR2)
1-(4-((2-Aminopyridin-4-yl)oxy)-2,3-dichlorophenyl)-3-(3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)urea () 2,3-dichlorophenyl, tert-butyl, 4-methoxyphenyl C₂₆H₂₆Cl₂N₆O₃ 541.44 Anticancer (apoptosis induction)
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol () 4-methoxyphenyl, hydroxyphenyl C₂₂H₁₈N₂O₂ 342.40 Anti-inflammatory, antipruritic

Key Findings

Substituent Impact on Activity: The trifluoromethyl group in enhances metabolic stability and hydrophobic interactions with kinase pockets, contributing to potent VEGFR2 inhibition . In contrast, the target compound’s 2-methoxy-5-methylphenyl group may improve membrane permeability due to its moderate lipophilicity.

Urea Backbone Modifications :

  • The target compound’s urea linkage connects two aromatic systems, a design shared with . This arrangement is associated with rigid conformations that favor target binding .
  • replaces one aryl group with a furopyrimidine scaffold, broadening kinase selectivity but reducing solubility .

Pyrazole/Pyrimidine Synergy: Pyrazole rings (present in the target compound and ) are known for coordinating metal ions or forming π-π interactions in enzymatic active sites .

The methoxy groups in all compared compounds enhance solubility via polar interactions but may reduce blood-brain barrier penetration .

Research Implications and Limitations

  • Gaps in Data : While structural analogs (e.g., ) have documented kinase or anticancer activity, the target compound’s specific biological data (e.g., IC₅₀ values, toxicity) remain unreported.
  • Synthetic Challenges : The pyrimidine-pyrazole-urea architecture requires multi-step synthesis, as seen in ’s Baker-Venkataram rearrangement methodology .
  • Future Directions : Computational docking studies could predict the target compound’s affinity for kinases (e.g., EGFR, BRAF) given its resemblance to and .

References (2024). (2009). (2022).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.